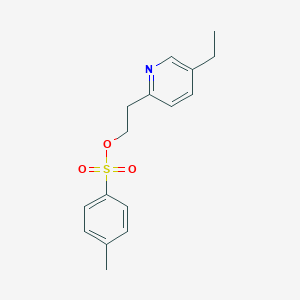

5-Ethyl-2-pyridineethanol Tosylate

Overview

Description

5-Ethyl-2-pyridineethanol Tosylate (CAS No. 144809-27-8) is a heterocyclic organic compound with the molecular formula C₁₆H₁₉NO₃S and a molecular weight of 305.39 g/mol . It is classified as a biochemical intermediate, primarily used in the synthesis of Pioglitazone impurities, a thiazolidinedione-class antidiabetic drug . The compound features a pyridine ring substituted with an ethyl group at the 5-position and a tosylate (p-toluenesulfonate) ester at the ethanol moiety. Alternative names include 2-(5-Ethyl-2-pyridyl)ethyl Tosylate and Toluene-4-sulfonic Acid 2-(5-Ethylpyridin-2-yl)ethyl Ester . Its high purity grade (>95%) makes it suitable for pharmaceutical research and quality control .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-pyridineethanol Tosylate typically involves the tosylation of 2-(5-Ethyl-2-pyridyl)ethanol. The reaction is carried out using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-pyridineethanol Tosylate undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: Due to the excellent leaving group properties of the tosylate group, it readily undergoes nucleophilic substitution reactions with a variety of nucleophiles.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Oxidation Reactions: It can also undergo oxidation reactions to form various oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridyl derivatives, while reduction reactions typically yield alcohols or amines .

Scientific Research Applications

5-Ethyl-2-pyridineethanol Tosylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological systems, particularly in the synthesis of biologically active molecules.

Industry: The compound is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-pyridineethanol Tosylate primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosylate group is easily displaced by nucleophiles, facilitating the formation of new chemical bonds. This property makes it a valuable intermediate in various synthetic processes .

Comparison with Similar Compounds

The following analysis compares 5-Ethyl-2-pyridineethanol Tosylate with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications.

Structural and Functional Group Comparisons

Pioglitazone-Related Impurities

- Hydroxy Pioglitazone (M-IV) β-D-Glucuronide (C₂₅H₂₈N₂O₁₀S, MW 548.55 g/mol): This metabolite of Pioglitazone contains a glucuronide moiety, enhancing its polarity and solubility compared to this compound. The glucuronide group facilitates renal excretion, whereas the tosylate group in this compound acts as a leaving group in synthetic reactions .

- In contrast, this compound lacks such pharmacological activity, serving solely as a synthetic intermediate .

Other Tosylate Derivatives

- Niraparib Tosylate (C₁₉H₂₀N₄O₃S, MW 392.45 g/mol): A PARP-1 inhibitor used as a radiosensitizer in cancer therapy. Unlike this compound, Niraparib Tosylate contains a benzamide core and a piperazine ring, enabling DNA repair inhibition. Both compounds share the tosylate group, which enhances solubility and bioavailability .

- 4,4-Dimethoxy-1-butyl Tosylate (C₁₃H₂₀O₅S, MW 296.36 g/mol): Used in solvolysis studies, this compound exhibits a 3,900-fold rate enhancement in trifluoroethanol compared to n-octyl tosylate due to methoxyl participation. By contrast, this compound’s pyridine ring may stabilize transition states via resonance, though its solvolysis kinetics remain uncharacterized .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP (Predicted) | Solubility in Water |

|---|---|---|---|---|---|

| This compound | C₁₆H₁₉NO₃S | 305.39 | Tosylate, pyridine, ethyl | 1.8 | Moderate (~50 mg/mL) |

| Pioglitazone N-Oxide | C₁₉H₂₀N₂O₃S | 356.44 | N-Oxide, thiazolidinedione | 2.5 | Low (~10 mg/mL) |

| Niraparib Tosylate | C₁₉H₂₀N₄O₃S | 392.45 | Tosylate, benzamide | 2.1 | High (>100 mg/mL) |

| 4,4-Dimethoxy-1-butyl Tosylate | C₁₃H₂₀O₅S | 296.36 | Tosylate, dimethoxy | 1.2 | High (>100 mg/mL) |

Notes:

- The tosylate group in all compounds improves aqueous solubility, critical for pharmaceutical formulations .

- This compound’s moderate LogP (1.8) suggests balanced lipophilicity, suitable for intermediate handling in organic synthesis .

Stability and Degradation

- Degradation in Basic Conditions: Tosylate derivatives like compound 33 () degrade into complex mixtures under basic conditions (e.g., NaOMe/THF). This underscores the need for controlled reaction environments when handling this compound .

- Thermal Stability: Ionic liquids with tosylate anions (e.g., pyridinium tosylate) exhibit high thermal stability (>200°C). Similar resilience is expected for this compound, though experimental data are lacking .

Biological Activity

5-Ethyl-2-pyridineethanol tosylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C11H13NO3S

Molecular Weight: 241.29 g/mol

CAS Number: 144809-27-8

This compound features a pyridine ring substituted with an ethyl group and a tosylate moiety, which enhances its reactivity and biological profile. The presence of the tosyl group is significant as it can influence the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The tosylate group serves as a leaving group in nucleophilic substitution reactions, allowing the compound to form covalent bonds with target proteins. This interaction can modulate enzymatic activities or receptor functions, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing pyridine structures exhibit notable antimicrobial properties. A study highlighted that derivatives of pyridine, including those similar to this compound, demonstrated significant antibacterial activity against various strains:

| Compound | Activity (MIC μg/mL) | Target Organisms |

|---|---|---|

| This compound | 6.25 - 12.5 | Staphylococcus aureus, Escherichia coli |

| Standard (Amoxicillin) | 6.25 | Staphylococcus aureus |

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

- Antimicrobial Efficacy Study : A recent study synthesized several pyridine derivatives, including this compound, and tested their antimicrobial efficacy against a panel of pathogens. The results indicated that the compound exhibited potent activity comparable to established antibiotics, highlighting its potential in treating bacterial infections .

- Mechanistic Insights : Another study focused on the mechanism by which pyridine derivatives exert their antimicrobial effects. It was found that these compounds could disrupt bacterial cell wall synthesis and inhibit key metabolic pathways, providing insights into how this compound might function at a molecular level .

Properties

IUPAC Name |

2-(5-ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-3-14-6-7-15(17-12-14)10-11-20-21(18,19)16-8-4-13(2)5-9-16/h4-9,12H,3,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKOJAMQAAPMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460656 | |

| Record name | 2-(5-Ethyl-2-pyridyl)ethyl Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144809-27-8 | |

| Record name | 2-(5-Ethyl-2-pyridyl)ethyl Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.